molecular formula C10H8N2O4 B168530 1-Acetyl-5-nitroindolin-2-one CAS No. 114985-63-6

1-Acetyl-5-nitroindolin-2-one

Cat. No. B168530
M. Wt: 220.18 g/mol
InChI Key: NBFVFIMXPGSTOC-UHFFFAOYSA-N
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Patent
US07160901B2

Procedure details

30.0 g (136 mmol) of 1-acetyl-5-nitro-2-indolinone are dissolved in a mixture of 650 ml of dichloromethane and 650 ml of methanol and after the addition of 5 g of 10% palladium on activated charcoal the mixture is hydrogenated for 45 minutes with hydrogen. Then the catalyst is filtered off and evaporated down.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([N+:13]([O-])=O)=[CH:10][CH:11]=2)[CH2:6][C:5]1=[O:16])(=[O:3])[CH3:2].[H][H]>ClCCl.CO.[Pd]>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([NH2:13])=[CH:10][CH:11]=2)[CH2:6][C:5]1=[O:16])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)(=O)N1C(CC2=CC(=CC=C12)[N+](=O)[O-])=O
Name
Quantity
650 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
650 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1C(CC2=CC(=CC=C12)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.